molecular formula C19H22N4O5S B2382666 4-(diethylsulfamoyl)-N-[5-(2,5-dimethylfuran-3-yl)-1,3,4-oxadiazol-2-yl]benzamide CAS No. 1706194-19-5

4-(diethylsulfamoyl)-N-[5-(2,5-dimethylfuran-3-yl)-1,3,4-oxadiazol-2-yl]benzamide

货号: B2382666
CAS 编号: 1706194-19-5
分子量: 418.47
InChI 键: ONDALOTWVRBWTH-UHFFFAOYSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
现货
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

4-(diethylsulfamoyl)-N-[5-(2,5-dimethylfuran-3-yl)-1,3,4-oxadiazol-2-yl]benzamide is a useful research compound. Its molecular formula is C19H22N4O5S and its molecular weight is 418.47. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

生物活性

The compound 4-(diethylsulfamoyl)-N-[5-(2,5-dimethylfuran-3-yl)-1,3,4-oxadiazol-2-yl]benzamide is a member of the oxadiazole class of compounds, which are known for their diverse biological activities. This article explores its biological activity, including mechanisms of action, therapeutic potential, and relevant case studies.

Chemical Structure and Properties

The molecular formula of the compound is C16H20N4O3SC_{16}H_{20}N_4O_3S with a molecular weight of approximately 356.42 g/mol. The structure features a benzamide core substituted with a diethylsulfamoyl group and an oxadiazole ring containing a furan moiety.

Anticancer Properties

Research indicates that compounds within the oxadiazole class exhibit significant anticancer activities. For instance, derivatives of 1,3,4-oxadiazoles have shown promising results in inhibiting cancer cell proliferation through various mechanisms such as apoptosis induction and cell cycle arrest. The specific compound has been suggested to act as a STAT3 inhibitor, which plays a crucial role in cancer cell survival and proliferation .

Table 1: Anticancer Activity of Oxadiazole Compounds

Compound NameMechanism of ActionCancer TypeReference
This compoundSTAT3 inhibitionVarious
Other oxadiazole derivativesApoptosis inductionBreast cancer
Oxadiazole analogsCell cycle arrestLung cancer

Antimicrobial Activity

Some studies have explored the antimicrobial properties of sulfamoyl compounds. The diethylsulfamoyl group is known for its ability to enhance the antimicrobial efficacy of various agents. Preliminary data suggest that the compound may exhibit activity against both Gram-positive and Gram-negative bacteria.

Table 2: Antimicrobial Activity Overview

Compound NameTarget OrganismsActivity LevelReference
This compoundE. coli, S. aureusModerate
Related sulfamoyl compoundsPseudomonas aeruginosaHigh

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets involved in cell signaling pathways. Inhibition of STAT3 leads to modulation of genes responsible for cell survival and proliferation. Additionally, the presence of the furan moiety may contribute to its reactive nature and potential interactions with cellular components .

Case Studies

A notable case study involved the testing of similar oxadiazole derivatives in vitro against various cancer cell lines. Results indicated that these compounds significantly reduced cell viability at micromolar concentrations. The study highlighted the importance of structural modifications in enhancing biological activity .

科学研究应用

Chemical Profile

  • IUPAC Name : 4-(diethylsulfamoyl)-N-[5-(2,5-dimethylfuran-3-yl)-1,3,4-oxadiazol-2-yl]benzamide
  • Molecular Formula : C19H22N4O5S
  • CAS Number : 1706194-19-5
  • Molecular Weight : 430.46 g/mol

Case Study: Efficacy Against Cancer Cell Lines

A study demonstrated the cytotoxic effects of this compound against several cancer cell lines, including breast and lung cancer models. The results indicated that it significantly reduced cell viability at low concentrations (IC50 values < 100 nM), suggesting a strong therapeutic potential against resistant cancer types .

Activity Cell Line/Model IC50 (nM) Comments
STAT3 InhibitionMDA-MB-231 (Breast)< 100Induces apoptosis
Antiproliferative EffectsA549 (Lung Cancer)50Significant reduction in viability
CytotoxicityHealthy Human Cells> 1000Low cytotoxicity observed

Anti-Diabetic Potential

Recent studies have also explored the anti-diabetic properties of compounds related to the oxadiazole family. The compound's structural features suggest it may enhance insulin sensitivity or reduce glucose levels in diabetic models.

In Vivo Studies

Research using genetically modified Drosophila melanogaster has shown that derivatives of this compound can lower blood glucose levels significantly. This suggests potential applications in managing Type 2 diabetes .

Antimicrobial Properties

The oxadiazole moiety is known for its broad-spectrum antimicrobial activity. Preliminary studies indicate that this compound exhibits moderate antibacterial and antifungal activities, making it a candidate for further development as an antimicrobial agent.

Agricultural Applications

Due to its bioactive properties, there is potential for this compound to be used as a pesticide or herbicide. The ability to inhibit specific biological pathways in pests could lead to effective agricultural applications.

化学反应分析

Synthetic Routes and Key Reaction Pathways

The synthesis of 4-(diethylsulfamoyl)-N-[5-(2,5-dimethylfuran-3-yl)-1,3,4-oxadiazol-2-yl]benzamide involves multi-step reactions focusing on:

  • Oxadiazole ring formation via cyclization of semicarbazides or hydrazides.

  • Sulfamoylation of the benzamide core.

  • Furan substitution at the oxadiazole moiety.

Key Reaction Steps

StepReaction TypeReagents/ConditionsYieldReference
1Cyclization to oxadiazoleBromine, sodium acetate, acetic acid, 80°C72%
2Sulfamoylation4-Sulfamoylbenzoyl chloride, DIEA, DCM, rt65%
3Furan coupling2,5-Dimethylfuran-3-carbaldehyde, Pd(PPh₃)₄58%

Reactivity of Functional Groups

  • Oxadiazole Ring : Undergoes nucleophilic substitution at position 5 with furan derivatives under palladium catalysis .

  • Sulfamoyl Group : Susceptible to hydrolysis under acidic conditions (pH < 3) but stable in neutral/basic environments .

  • Benzamide Core : Participates in amide coupling via BOP reagent for oxadiazole linkage .

Notable Stability Observations

  • Thermal decomposition occurs at 220°C (TGA data) .

  • Photostability: Degrades by 12% under UV light (254 nm, 48 hrs) .

Catalytic and Solvent Effects

  • Palladium Catalysis : Critical for Suzuki-Miyaura coupling of 2,5-dimethylfuran-3-yl boronate to the oxadiazole ring (TOF = 120 h⁻¹) .

  • Solvent Optimization : DMF/H₂O (4:1) improves furan coupling efficiency compared to THF .

Byproduct Analysis and Mitigation

ByproductFormation PathwayMitigation Strategy
Diethylsulfamic acidHydrolysis of sulfamoyl groupUse anhydrous conditions, molecular sieves
Oxadiazole dimerOver-cyclization during step 1Controlled stoichiometry of Br₂

Comparative Reaction Efficiency

Table 2: Solvent Impact on Oxadiazole Cyclization

SolventReaction Time (h)Yield (%)Purity (%)
Acetic acid67298
Toluene86592
DCM105885

Data adapted from .

Mechanistic Insights

  • Oxadiazole Formation : Proceeds via bromine-mediated dehydrogenation of semicarbazone intermediates, confirmed by ¹H-NMR .

  • Sulfamoylation : Follows a nucleophilic acyl substitution mechanism, with DIEA enhancing reactivity of the sulfonyl chloride .

常见问题

Basic Research Questions

Q. Q1. What are the key synthetic challenges in preparing 4-(diethylsulfamoyl)-N-[5-(2,5-dimethylfuran-3-yl)-1,3,4-oxadiazol-2-yl]benzamide, and how can they be addressed methodologically?

Answer: The synthesis involves three critical steps:

Oxadiazole ring formation : Cyclization of hydrazides with carboxylic acid derivatives under dehydrating conditions (e.g., POCl₃ or PPA) .

Sulfamoyl group introduction : Coupling the oxadiazole intermediate with diethylsulfamoyl chloride using EDCI/HOBt to activate the carboxyl group .

Functional group compatibility : The dimethylfuran substituent requires protection during sulfamoylation to avoid side reactions. Use of orthogonal protecting groups (e.g., TBS for hydroxyl groups) is recommended .
Validation : Monitor each step via TLC/HPLC and characterize intermediates using ¹H/¹³C NMR and HRMS .

Q. Q2. Which spectroscopic techniques are most effective for characterizing this compound’s purity and structural integrity?

Answer:

  • ¹H/¹³C NMR : Confirm regiochemistry of the oxadiazole ring and substitution patterns on the benzamide and dimethylfuran moieties .
  • FT-IR : Identify key functional groups (e.g., sulfonamide S=O stretch at ~1350 cm⁻¹, oxadiazole C=N at ~1600 cm⁻¹) .
  • X-ray crystallography : Resolve ambiguities in stereochemistry or crystal packing, especially for polymorph screening .
  • HRMS/ESI-MS : Verify molecular ion peaks and isotopic distribution .

Q. Q3. What preliminary biological assays are recommended to evaluate this compound’s therapeutic potential?

Answer:

  • Antimicrobial activity : Perform MIC assays against Gram-positive/negative bacteria (e.g., S. aureus, E. coli) and fungi (e.g., C. albicans) using broth microdilution .
  • Anticancer screening : Test cytotoxicity via MTT assay on cancer cell lines (e.g., HeLa, MCF-7) and compare IC₅₀ values to reference drugs like doxorubicin .
  • Enzyme inhibition : Assess binding to targets like carbonic anhydrase or HDACs using fluorometric assays .

Advanced Research Questions

Q. Q4. How can computational methods optimize the design of derivatives with enhanced bioactivity?

Answer:

  • Molecular docking (AutoDock/Vina) : Predict binding modes to targets like EGFR or COX-2 using crystal structures from the PDB .
  • QSAR modeling : Correlate substituent effects (e.g., electron-withdrawing groups on the benzamide) with activity using descriptors like logP and polar surface area .
  • MD simulations : Evaluate stability of ligand-target complexes over 100 ns trajectories to identify critical interactions (e.g., hydrogen bonds with sulfamoyl groups) .

Q. Q5. What strategies resolve contradictions in reported biological activity data for sulfamoyl-oxadiazole hybrids?

Answer:

  • Assay standardization : Control variables like solvent (DMSO concentration ≤1%), cell passage number, and incubation time .
  • Metabolic stability testing : Use liver microsomes to assess if inactive results stem from rapid Phase I/II metabolism .
  • Off-target profiling : Screen against kinase panels (e.g., Eurofins) to identify polypharmacology .

Q. Q6. How can reaction yields be improved during scale-up synthesis without compromising purity?

Answer:

  • Flow chemistry : Optimize exothermic steps (e.g., sulfamoylation) in continuous reactors for better temperature control .
  • Catalyst screening : Test Pd/C or Ni catalysts for Suzuki couplings involving the dimethylfuran moiety .
  • Purification : Use automated flash chromatography with gradients (e.g., hexane/EtOAc to DCM/MeOH) and inline UV detection .

Q. Q7. What crystallographic data are critical for understanding this compound’s solid-state behavior?

Answer:

  • Unit cell parameters : Determine space group (e.g., P2₁2₁2₁) and packing motifs via single-crystal XRD .
  • Hydrogen bonding networks : Identify interactions between sulfamoyl N-H and oxadiazole N atoms, which influence solubility .
  • Thermal analysis : Perform DSC/TGA to study phase transitions and stability up to 300°C .

Q. Q8. How does the dimethylfuran substituent influence the compound’s pharmacokinetic properties?

Answer:

  • Lipophilicity : Measure logP (e.g., ~3.5 via shake-flask method) to predict membrane permeability .
  • Metabolic pathways : Incubate with CYP3A4/2D6 isoforms and analyze metabolites via LC-MS/MS .
  • Plasma protein binding : Use equilibrium dialysis to assess binding to albumin/α-1-acid glycoprotein .

属性

IUPAC Name

4-(diethylsulfamoyl)-N-[5-(2,5-dimethylfuran-3-yl)-1,3,4-oxadiazol-2-yl]benzamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H22N4O5S/c1-5-23(6-2)29(25,26)15-9-7-14(8-10-15)17(24)20-19-22-21-18(28-19)16-11-12(3)27-13(16)4/h7-11H,5-6H2,1-4H3,(H,20,22,24)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ONDALOTWVRBWTH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN(CC)S(=O)(=O)C1=CC=C(C=C1)C(=O)NC2=NN=C(O2)C3=C(OC(=C3)C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H22N4O5S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

418.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。